benzamidas

Benzamides are a class of organic compounds derived from benzene and amide functional groups. These molecules possess a central benzene ring with an amide group (-CO-NHR, where R is an alkyl or aryl group) attached to one of the carbon atoms. Benzamides exhibit diverse structural characteristics due to their flexibility in chemical modification, allowing for the design of compounds with various biological activities.

Structurally, benzamides are often used as intermediates in organic synthesis and serve as precursors for many other types of amide-containing compounds. They find extensive applications in pharmaceuticals, where they can act as inhibitors or agonists of enzymes, receptors, and ion channels. For instance, certain benzamides have been developed as potent analgesics due to their selective action on specific pain pathways.

In addition to pharmaceuticals, benzamides are also employed in agrochemicals for pesticidal purposes and serve as important components in the formulation of herbicides and fungicides. Their versatility makes them valuable tools in both research and industry, providing a wide range of potential applications depending on their specific structural features and functional properties.

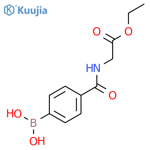

| Estrutura | Nome químico | CAS | MF |

|---|---|---|---|

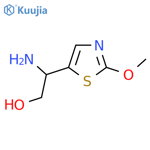

|

3-(Tetrahydrofurfurylamino-1-carbonyl)phenylboronic Acid Pinacol Ester | 1073355-06-2 | C18H26BNO4 |

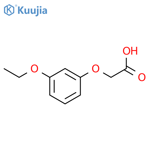

|

3-(Cyclohexyl(methyl)carbamoyl)phenylboronic acid | 1072945-73-3 | C14H20BNO3 |

|

N-(2-Amino-2-oxoethyl)-4-methoxybenzamide | 143153-70-2 | C10H12N2O3 |

|

INCB3344 | 1262238-11-8 | C29H34F3N3O6 |

|

(4-(Phenethylcarbamoyl)phenyl)boronic acid | 330793-46-9 | C15H16BNO3 |

|

Methyl 2-(3-(trifluoromethyl)benzamido)acetate | 131648-66-3 | C11H10F3NO3 |

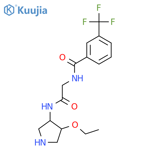

|

N-(2-((3S,4S)-4-ethoxypyrrolidin-3-ylamino)-2-oxoethyl)-3-(trifluoromethyl)benzamide | 708273-42-1 | C16H20F3N3O3 |

|

4-(1,3,2-Dioxaborinan-2-yl)-N-methylbenzamide | 957120-71-7 | C11H14BNO3 |

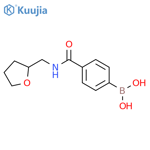

|

4-((Tetrahydrofuran-2-yl)methylcarbamoyl)phenylboronic Acid | 874534-61-9 | C12H16BNO4 |

|

(4-((2-Ethoxy-2-oxoethyl)carbamoyl)phenyl)boronic acid | 1072946-08-7 | C11H14BNO5 |

Literatura Relacionada

-

Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146

-

Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458

-

Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878

-

4. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206

-

D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905

Fornecedores recomendados

-

Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Xiamen PinR Bio-tech Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

Produtos recomendados